molecular formula C11H11BrClN3O2 B8398464 N-Allyl-2-(2-bromo-4-chlorobenzoyl)hydrazinecarboxamide

N-Allyl-2-(2-bromo-4-chlorobenzoyl)hydrazinecarboxamide

Cat. No. B8398464
M. Wt: 332.58 g/mol
InChI Key: AAXPMDUPLDLZKX-UHFFFAOYSA-N
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Patent
US08202895B2

Procedure details

A quantity of 10.0 g (40.1 mmol) of 2-bromo-4-chlorobenzhydrazide was suspended in 100 ml of THF at 50° C. and admixed with 3.59 ml (40.9 mmol) of allyl isocyanate in solution in 50 ml of THF. Stirring was continued for 16 h at 50° C. The batch was then allowed to cool to RT and diluted with 50 ml of diethyl ether. The precipitated solid was filtered off with suction, washed with a little diethyl ether and dried in an HV. This gave 11.30 g (85% of theory) of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.59 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH2:7])=[O:5].[CH2:13]([N:16]=[C:17]=[O:18])[CH:14]=[CH2:15]>C1COCC1.C(OCC)C>[CH2:13]([NH:16][C:17]([NH:7][NH:6][C:4](=[O:5])[C:3]1[CH:8]=[CH:9][C:10]([Cl:12])=[CH:11][C:2]=1[Br:1])=[O:18])[CH:14]=[CH2:15]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=O)NN)C=CC(=C1)Cl
Step Two
Name
Quantity
3.59 mL
Type
reactant
Smiles
C(C=C)N=C=O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off with suction
WASH
Type
WASH
Details
washed with a little diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in an HV

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C=C)NC(=O)NNC(C1=C(C=C(C=C1)Cl)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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